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Compound of Interest

Compound Name: 2-Amino-4-morpholinopyridine

Cat. No.: B1291362

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-morpholinopyridine has emerged as a valuable and versatile heterocyclic building
block in the landscape of modern medicinal chemistry. Its unique structural architecture,
combining the electron-rich 2-aminopyridine core with the synthetically tractable morpholine
moiety, offers a compelling scaffold for the development of novel therapeutics. This guide
provides a comprehensive overview of the synthesis, physicochemical properties, and
applications of 2-Amino-4-morpholinopyridine, with a particular focus on its role in the design
of targeted kinase inhibitors. Detailed experimental protocols and visualizations of relevant
signaling pathways are included to facilitate its practical application in research and drug
development.

Physicochemical and Spectroscopic Profile

While specific experimental data for 2-Amino-4-morpholinopyridine is not extensively
published, its properties can be reliably predicted based on its structure and data from
analogous compounds. These predicted values serve as a useful guide for reaction planning
and compound characterization.

Table 1: Physicochemical Properties of 2-Amino-4-morpholinopyridine

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1291362?utm_src=pdf-interest
https://www.benchchem.com/product/b1291362?utm_src=pdf-body
https://www.benchchem.com/product/b1291362?utm_src=pdf-body
https://www.benchchem.com/product/b1291362?utm_src=pdf-body
https://www.benchchem.com/product/b1291362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Predicted Value Method/Source
Molecular Formula CoH13Ns30 -
Molecular Weight 179.22 g/mol -
Prediction based on similar
pKa 6.5-75 ] o
aminopyridines
Prediction based on
logP ~1.0

computational models

. Qualitative assessment based
Aqueous Solubility Moderately Soluble

on similar structures

Table 2: Predicted Spectroscopic Data for 2-Amino-4-morpholinopyridine

Spectroscopy Predicted Chemical Shifts /| Bands

0 7.8-8.0 (d, 1H, H6), 6.2-6.4 (dd, 1H, H5), 6.0-
6.2 (d, 1H, H3), 4.5-4.7 (br s, 2H, NH2), 3.8-4.0
(t, 4H, morpholine), 3.1-3.3 (t, 4H, morpholine)

1H NMR (CDCls, 400 MHz)

6 158-160 (C2), 154-156 (C4), 148-150 (C6),
105-107 (C5), 98-100 (C3), 66-68 (morpholine
0-CHz2), 48-50 (morpholine N-CH3)

13C NMR (CDCls, 100 MHz)

3450-3300 (N-H stretch), 2950-2800 (C-H
stretch), 1640-1600 (N-H bend and C=C
stretch), 1250-1200 (C-N stretch), 1120-1100
(C-O-C stretch)

FT-IR (KBr, cm1)

Mass Spec. (El) m/z (%): 179 (M+), 122, 94

Synthesis of 2-Amino-4-morpholinopyridine

A plausible and efficient synthesis of 2-Amino-4-morpholinopyridine involves the nucleophilic
aromatic substitution (SNAr) of a suitable 4-halopyridine precursor with morpholine. 2-Amino-4-
chloropyridine is a common and commercially available starting material for this transformation.
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Experimental Protocol: Synthesis from 2-Amino-4-
chloropyridine

Reaction Scheme:

Morpholine, Base

2-Amino-4-chloropyridine Heat > 2-Amino-4-morpholinopyridine

Click to download full resolution via product page

Figure 1: Synthesis of 2-Amino-4-morpholinopyridine.

Materials:

e 2-Amino-4-chloropyridine

e Morpholine

o Potassium carbonate (K2CQOs) or other suitable base

o Dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent
o Ethyl acetate

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

o To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-
4-chloropyridine (1.0 eq), potassium carbonate (2.0 eq), and DMSO.

o Add morpholine (1.5 eq) to the reaction mixture.

e Heat the mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by
thin-layer chromatography (TLC).
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o After completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with ethyl acetate (3 x volumes).
o Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

« Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude
product.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Amino-4-
morpholinopyridine.

Application as a Heterocyclic Building Block in
Kinase Inhibitor Synthesis

The 2-amino-4-morpholinopyridine scaffold is a privileged structure in the design of kinase
inhibitors, particularly targeting the PI3K/Akt/mTOR and BRAF/MEK/ERK signaling pathways,
which are frequently dysregulated in cancer. The 2-amino group serves as a key hydrogen
bond donor, interacting with the hinge region of the kinase ATP-binding pocket, while the
morpholine group can enhance solubility and metabolic stability.

Workflow for Kinase Inhibitor Development
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Figure 2: Drug discovery workflow using the 2-Amino-4-morpholinopyridine scaffold.

Example Application: Synthesis of a PI3K Inhibitor
Scaffold
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The 2-amino group of 2-Amino-4-morpholinopyridine can be readily functionalized, for
example, through reaction with an isocyanate to form a urea linkage, a common motif in kinase
inhibitors.

Reaction Scheme:

Aryl isocyanate

2-Amino-4-morpholinopyridine Solvent > Urea-linked Derivative

Click to download full resolution via product page

Figure 3: Functionalization of 2-Amino-4-morpholinopyridine.

Relevant Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell
growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a hallmark of
many cancers, making it a prime target for therapeutic intervention.
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Figure 4: The PI3K/Akt/mTOR signaling pathway.
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BRAF/MEKI/ERK Signaling Pathway

The BRAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling
cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in the BRAF
gene are prevalent in various cancers, leading to constitutive activation of this pathway.
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Figure 5: The BRAF/MEK/ERK (MAPK) signaling pathway.
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Experimental Protocols for Kinase Assays

Evaluating the inhibitory activity of newly synthesized compounds is a critical step in the drug
discovery process. Below are generalized protocols for in vitro kinase assays for PI3K and
BRAF.

PI3K Kinase Assay (HTRF - Homogeneous Time-
Resolved Fluorescence)

Objective: To determine the in vitro inhibitory activity of a test compound against a PI3K isoform
(e.g., PI3Ka).

Materials:

Recombinant human PI3K enzyme

e PIP2 substrate

e ATP

» Kinase buffer (e.qg., Tris-HCI, MgClz, DTT)
e Test compound dissolved in DMSO

o HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH
domain, Biotinylated PIP3, and Streptavidin-Allophycocyanin)

384-well microplate

Procedure:

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

Add the PI3K enzyme solution to each well.

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
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 Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
» Stop the reaction by adding a stop solution containing EDTA.

o Add the HTRF detection reagents and incubate in the dark at room temperature for a
specified time (e.g., 30-60 minutes).

o Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission
at two different wavelengths to calculate the HTRF ratio.

o Calculate the percent inhibition for each compound concentration and determine the ICso
value by fitting the data to a dose-response curve.

BRAF Kinase Assay (LanthaScreen™ Eu Kinase Binding
Assay)

Objective: To determine the in vitro binding affinity (ICso) of a test compound to the BRAF
kinase.

Materials:

e Recombinant BRAF kinase

o Europium-labeled anti-tag antibody

e Alexa Fluor™ 647-labeled kinase tracer

» Kinase buffer

e Test compound dissolved in DMSO

o 384-well microplate

Procedure:

» Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

e Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
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e Add a pre-mixed solution of BRAF kinase and the Europium-labeled anti-tag antibody to
each well.

e Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.
e Incubate the plate at room temperature for 60 minutes, protected from light.

» Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader,
measuring the emission at two wavelengths (donor and acceptor).

o Calculate the FRET ratio and determine the percent inhibition for each compound
concentration.

o Determine the ICso value by fitting the data to a dose-response curve.

Conclusion

2-Amino-4-morpholinopyridine is a highly valuable heterocyclic building block with significant
potential in medicinal chemistry, particularly in the development of kinase inhibitors. Its
straightforward synthesis and versatile reactivity allow for the rapid generation of diverse
compound libraries. The strategic incorporation of this scaffold into drug design campaigns
targeting critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR and
BRAF/MEK/ERK pathways, represents a promising avenue for the discovery of novel and
effective therapeutic agents. This guide provides the foundational knowledge and practical
protocols to empower researchers to effectively utilize 2-Amino-4-morpholinopyridine in their
drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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